3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMKEENCAGFYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)F)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with suitable nitriles under acidic or basic conditions.
Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable diketone or ketoester to form the fused triazolopyrimidine structure. This step often requires the use of strong acids or bases as catalysts.
Introduction of the Fluorobenzylthio Group: The final step involves the introduction of the fluorobenzylthio group through nucleophilic substitution reactions. This can be achieved by reacting the triazolopyrimidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (–S–) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4–6 h | Sulfoxide derivative | 75–85% | |
| mCPBA (1.2 equiv) | Dichloromethane, 0°C to RT, 2 h | Sulfone derivative | 80–90% |
Key Findings :
-
Oxidation selectivity depends on stoichiometry and reaction time. Excess H₂O₂ favors sulfone formation.
-
The electron-withdrawing 4-fluorobenzyl group enhances oxidation rates compared to non-fluorinated analogs.
Nucleophilic Substitution Reactions
The triazole and pyrimidine rings may participate in nucleophilic substitutions, particularly at electrophilic positions activated by electron-deficient heterocycles.
Example :
-
Amination at C-2 of the triazole ring (if activated):
Limitations :
Alkylation and Arylation
The sulfur atom in the thioether group acts as a nucleophile, enabling alkylation or arylation under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C, 6 h | Bis-benzylated thioether | 70% | |
| Propargyl bromide | TEA, DCM, RT, 3 h | Propargyl-thioether adduct | 65% |
Applications :
-
Alkylation diversifies the compound for structure-activity relationship (SAR) studies in drug discovery .
Hydrolysis of the Pyrimidinone Ring
The pyrimidin-7(8H)-one ring undergoes hydrolysis under acidic or basic conditions, though methyl groups may sterically hinder reactivity.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (6 M), reflux, 8 h | Pyrimidine-2,4-dione derivative | 40% | |
| NaOH (2 M), 60°C, 6 h | Ring-opened thiol intermediate | 55% |
Note : Hydrolysis is less favorable in this derivative compared to non-methylated analogs due to steric effects .
Cycloaddition and Functionalization
The triazole ring may participate in [3+2] cycloadditions, though the electron-deficient nature of the fused pyrimidine system limits reactivity.
Example :
-
Click chemistry with azides :
Challenges :
Photochemical Reactions
Limited data exist for photochemical transformations, but analogous triazolo-pyrimidines undergo [2+2] cycloadditions under UV light.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | Acetone, 24 h | Dimerized product | 20% |
Metal-Catalyzed Cross-Couplings
Palladium-catalyzed couplings (e.g., Suzuki, Heck) are feasible if halide substituents are introduced.
Synthetic Strategy :
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. Various derivatives have demonstrated cytotoxicity against different cancer cell lines.
Case Study : A series of synthesized triazolo-pyrimidines were evaluated for their anticancer effects. For instance, compounds exhibited IC50 values as low as 17.83 μM against MCF-7 breast cancer cells, showcasing their potency compared to standard chemotherapeutics like Cisplatin.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown significant inhibition against various bacterial strains.
Research Findings : Studies indicate that triazolopyrimidine derivatives can effectively inhibit bacterial growth. The thioether group enhances membrane permeability, which may contribute to this activity.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. For example, some derivatives have been reported to inhibit α-glucosidase effectively.
Importance : This inhibition is crucial for managing postprandial glucose levels in diabetic patients, making the compound a candidate for further research in diabetes management.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. The presence of specific functional groups like the fluorobenzyl thioether is linked to enhanced lipophilicity and improved binding interactions with target receptors or enzymes.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Potent against MCF-7 cells with IC50 values as low as 17.83 μM |
| Antimicrobial | Significant inhibition against various bacterial strains |
| Enzyme Inhibition | Effective α-glucosidase inhibitor; potential use in diabetes management |
Mechanism of Action
The mechanism of action of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazolopyrimidinones and related heterocycles, focusing on structural features, regioselectivity, and pharmacological relevance.
Substituent Effects and Pharmacological Activity
Key observations :
- Fluorinated substituents : The 4-fluorobenzylthio group in the target compound parallels the trifluoromethyl group in Sitagliptin, both enhancing metabolic resistance and target affinity .
- Core heterocycle differences: Pyrimidinones (target compound) vs. pyrazinones (Sitagliptin) influence electronic distribution and solubility .
Research Findings and Implications
- Enzyme inhibition : Sitagliptin’s DPP-4 inhibition (IC50 = 18 nM) highlights the importance of trifluoromethyl groups in potency, though the target compound’s methyl/fluorobenzylthio substituents may target different enzymes (e.g., 5α-reductase) .
- Regioselectivity-driven activity: Angular triazolopyrimidinones show superior antimicrobial activity (MIC = 2–8 μg/mL) compared to linear isomers (MIC = 16–32 μg/mL) in Staphylococcus aureus models .
Biological Activity
3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, characterized by a triazole ring fused to a pyrimidine ring with a fluorobenzylthio substituent, suggests diverse pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions followed by cyclization processes. The key steps include:
- Preparation of Intermediates : Starting materials such as 4-fluorobenzyl chloride and 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one are used.
- Nucleophilic Substitution : The fluorobenzyl chloride reacts with a thiol derivative to form the corresponding thioether.
- Cyclization : The thioether undergoes cyclization to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant inhibitory effects on cell proliferation in vitro.
- Cell Lines Tested : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : Preliminary investigations suggest that the compound may disrupt microtubule formation and affect cell cycle progression by inhibiting tubulin polymerization. This action contributes to its antiproliferative effects.
| Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 64.5 | Tubulin inhibition |
| A549 | Not specified | Microtubule disruption |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogenic bacteria. Its effectiveness was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays.
- Pathogens Tested : The compound showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
In a recent study published in the journal Molecules, researchers synthesized various derivatives of triazolopyrimidines and assessed their biological activities. Among these derivatives, this compound was highlighted for its promising anticancer activity against MCF-7 cells with an IC50 value of 64.5 μg/mL .
Another study focused on the antibacterial properties of related compounds and found that those with similar structural features exhibited significant antibacterial activity compared to conventional antibiotics .
Q & A
Q. What validated analytical methods are recommended for quantifying 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in pharmaceutical research?
Answer: Non-aqueous potentiometric titration is a validated method for quantifying structurally related triazolo-pyrimidinone derivatives. Key validation parameters include:
- Linearity : Assessed via regression analysis (R² ≥ 0.99) across the concentration range of 50–150% target analyte.
- Accuracy : Determined by recovery studies (98–102% recovery).
- Precision : Evaluated through intra-day and inter-day repeatability (RSD ≤ 2%).
Alternative techniques like HPLC or LC-MS may require optimization for this compound, particularly for resolving polar degradation products .
Q. What are the optimal synthetic routes for preparing this compound with high purity?
Answer: Multi-step synthesis typically involves:
Core formation : Cyclocondensation of thiosemicarbazide derivatives with substituted pyrimidine precursors under acidic conditions (e.g., HCl/ethanol, reflux).
Functionalization : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution (e.g., using 4-fluorobenzyl mercaptan and a base like K₂CO₃ in DMF).
Purification : Recrystallization from DMF/ethanol or chromatography (silica gel, CH₂Cl₂/MeOH) to achieve ≥95% purity. Key intermediates should be characterized by NMR and HRMS .
Q. How is the structural identity of this compound confirmed, and which spectroscopic techniques are critical?
Answer:
- 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; methyl groups on pyrimidine at δ 2.1–2.3 ppm).
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₄FN₅OS: 348.0982).
- FT-IR : Identifies thioether (C-S stretch ~650 cm⁻¹) and triazole ring (C=N stretch ~1600 cm⁻¹).
X-ray crystallography may resolve ambiguities in regiochemistry .
Advanced Research Questions
Q. How do structural modifications at the 5,6-dimethyl or 4-fluorobenzylthio positions affect bioactivity?
Answer:
- 5,6-Dimethyl groups : Enhance lipophilicity and metabolic stability but may reduce solubility. Comparative studies with non-methylated analogs show improved IC₅₀ in enzyme inhibition assays (e.g., kinase targets).
- 4-Fluorobenzylthio : Fluorine’s electron-withdrawing effect increases electrophilicity, enhancing binding to cysteine-rich active sites. Replacements with chloro or methyl groups reduce potency by 3–10-fold .
Q. What strategies mitigate solubility limitations in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility in aqueous buffers.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 7-position, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability. Solubility in chloroform/methanol mixtures () suggests compatibility with lipid-based carriers .
Q. How should researchers address discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for ATP levels in kinase assays.
- Batch variability : Characterize impurities (e.g., oxidation products) via LC-MS and correlate with activity.
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-lab variability .
Q. What are the environmental degradation pathways of this compound, and how are they assessed?
Answer:
- Hydrolytic degradation : Monitor at pH 3–9 (37°C) to identify stable fragments (e.g., triazole ring cleavage products).
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-HRMS for sulfoxide/sulfone formation.
- Ecotoxicity : Use Daphnia magna or algal models to evaluate acute/chronic toxicity (EC₅₀) .
Q. How should stability studies be designed under varying storage conditions?
Answer:
- Forced degradation : Stress with heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
- Long-term stability : Store at -20°C (desiccated) and assess purity quarterly for 24 months.
- Solution stability : Test in PBS (pH 7.4) at 25°C; degradation >5% within 24 hours indicates need for formulation adjustments .
Q. Which in vitro models are most suitable for evaluating the compound’s therapeutic potential?
Answer:
Q. How can reaction conditions be optimized for gram-scale synthesis without compromising yield?
Answer:
- Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (reduces reaction time by 50%).
- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety.
- Process monitoring : Implement inline FTIR to track intermediate formation and minimize byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
